What is Isoprocarb-d3 and its function in research
What is Isoprocarb-d3 and its function in research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Isoprocarb-d3, a crucial tool in modern analytical research. We will delve into its core properties, its primary function as an internal standard, and provide detailed experimental protocols for its application.
Core Concepts: Understanding Isoprocarb-d3
Isoprocarb-d3 is the deuterium-labeled form of Isoprocarb, a carbamate insecticide.[1][2] Deuterium is a stable, non-radioactive isotope of hydrogen. By selectively replacing three hydrogen atoms with deuterium atoms on the N-methyl group, Isoprocarb-d3 is created. This isotopic labeling makes it an ideal internal standard for quantitative analysis, particularly in chromatography and mass spectrometry techniques.[3][4]
The primary function of Isoprocarb-d3 in research is to serve as an internal standard in isotope dilution mass spectrometry (IDMS) for the accurate quantification of Isoprocarb residues in various matrices, such as food and environmental samples.[3][5] Because Isoprocarb-d3 is chemically identical to Isoprocarb, it behaves similarly during sample preparation, extraction, and chromatographic separation.[4] However, due to its higher mass, it can be distinguished from the unlabeled Isoprocarb by a mass spectrometer. This allows for the correction of any analyte loss during sample processing and compensates for matrix effects, which are a common source of error in complex samples.[4][5]
Quantitative Data Summary
The following table summarizes the key quantitative and physical properties of Isoprocarb-d3.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₂D₃NO₂ | [3] |
| Molecular Weight | 196.26 g/mol | [3] |
| Unlabeled CAS Number | 2631-40-5 | [3] |
| Appearance | Solid | [6] |
| Storage Conditions | Store under recommended conditions in the Certificate of Analysis | [3] |
Experimental Protocol: Quantification of Isoprocarb in Food Matrices using Isoprocarb-d3 Internal Standard and LC-MS/MS
This protocol outlines a general procedure for the analysis of Isoprocarb in a food matrix (e.g., vegetables) using Isoprocarb-d3 as an internal standard with LC-MS/MS. This method is based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique.[7][8][9]
Materials and Reagents
-
Isoprocarb analytical standard
-
Isoprocarb-d3 internal standard solution (concentration to be determined based on expected analyte levels)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid
-
Anhydrous magnesium sulfate (MgSO₄)
-
Sodium chloride (NaCl)
-
Primary secondary amine (PSA) sorbent
-
C18 sorbent
-
Graphitized carbon black (GCB) - for pigmented samples
-
Homogenized food sample
Sample Preparation (QuEChERS Method)
-
Sample Homogenization : Weigh a representative portion of the food sample (e.g., 10-15 g) and homogenize it.[7]
-
Spiking with Internal Standard : To a 50 mL centrifuge tube containing the homogenized sample, add a known volume of the Isoprocarb-d3 internal standard solution.[4]
-
Extraction :
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup :
-
Take an aliquot of the acetonitrile supernatant (e.g., 1 mL) and transfer it to a 2 mL microcentrifuge tube containing a mixture of d-SPE sorbents. A common mixture includes PSA to remove organic acids and C18 to remove non-polar interferences.[7] For pigmented samples, GCB can be added.
-
Vortex the tube for 30 seconds.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 2 minutes.
-
-
Final Extract Preparation :
-
Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
-
LC-MS/MS Analysis
-
Chromatographic Separation :
-
Column : A C18 reversed-phase column is typically used.
-
Mobile Phase : A gradient of water and acetonitrile or methanol, both often containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.
-
Injection Volume : Typically 1-10 µL.
-
-
Mass Spectrometric Detection :
-
Ionization Mode : Electrospray ionization (ESI) in positive mode is commonly used for carbamates.
-
Acquisition Mode : Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions :
-
Isoprocarb (Analyte) : Monitor at least two specific precursor-to-product ion transitions.
-
Isoprocarb-d3 (Internal Standard) : Monitor the corresponding precursor-to-product ion transitions, which will be shifted by 3 m/z due to the deuterium labeling.
-
-
Data Analysis and Quantification
-
Calibration Curve : Prepare a series of calibration standards containing known concentrations of Isoprocarb and a constant concentration of Isoprocarb-d3.
-
Quantification : The concentration of Isoprocarb in the sample is determined by calculating the ratio of the peak area of the analyte (Isoprocarb) to the peak area of the internal standard (Isoprocarb-d3) and comparing this ratio to the calibration curve.[4]
Visualizing Workflows and Relationships
The following diagrams illustrate the key processes and concepts discussed in this guide.
Caption: Experimental workflow for Isoprocarb analysis.
Caption: Concept of Isotope Dilution Mass Spectrometry.
Conclusion
Isoprocarb-d3 is an indispensable tool for researchers requiring accurate and reliable quantification of Isoprocarb. Its use as an internal standard in conjunction with powerful analytical techniques like LC-MS/MS allows for the mitigation of matrix effects and procedural errors, leading to high-quality analytical data. The methodologies outlined in this guide provide a solid foundation for the implementation of Isoprocarb-d3 in the laboratory, ensuring precision and confidence in research outcomes.
References
- 1. cpachem.com [cpachem.com]
- 2. echemi.com [echemi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lcms.cz [lcms.cz]
- 5. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hpc-standards.com [hpc-standards.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
